3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
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Overview
Description
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H11ClO2 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a chlorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can be achieved through several methods. One common approach involves the chlorination of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid using thionyl chloride or phosphorus pentachloride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of naphthalene derivatives followed by selective chlorination. The process parameters, such as temperature, pressure, and catalyst choice, are optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 3-chloro-5,6,7,8-tetrahydronaphthalene using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 3-chloro-5,6,7,8-tetrahydronaphthalene.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
3-Chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
5,6,7,8-Tetrahydronaphthalene-2-carboxylic acid: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: Differently substituted, which can lead to variations in reactivity and applications.
3-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid:
Uniqueness: The presence of the chlorine atom in 3-chloro-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid imparts unique reactivity, particularly in substitution reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
CAS No. |
1368382-51-7 |
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Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.7 |
Purity |
95 |
Origin of Product |
United States |
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